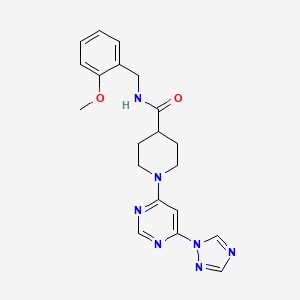
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring,
- A pyrimidine moiety,
- A piperidine ring,
- A methoxybenzyl substituent.
This unique combination contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that it may:
- Inhibit specific enzymes by binding to their active sites,
- Interfere with cellular signaling pathways,
- Induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
Studies have demonstrated that compounds with similar frameworks possess cytotoxic effects on various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells . The compound's ability to inhibit tumor growth suggests potential as an anticancer agent.
Anti-inflammatory Effects
In vitro assays have revealed that similar piperidine derivatives can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory responses. Notably, some derivatives showed IC50 values comparable to established anti-inflammatory drugs such as indomethacin .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/ED50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 µM | |
| Anticancer | Ovarian cancer (OVXF 899) | 2.76 µM | |
| Anti-inflammatory | COX-2 | 0.04 µmol |
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to the target compound were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active derivatives demonstrated low IC50 values, indicating strong potential for further development as anti-tubercular agents .
Case Study 2: Cytotoxicity Profile
In a study assessing the cytotoxic effects on HEK-293 human embryonic kidney cells, several derivatives were found to be non-toxic at concentrations effective against cancer cells. This suggests a favorable therapeutic window for further testing in vivo .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-29-17-5-3-2-4-16(17)11-22-20(28)15-6-8-26(9-7-15)18-10-19(24-13-23-18)27-14-21-12-25-27/h2-5,10,12-15H,6-9,11H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNGBCSDAIQLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














